N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate
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Description
N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate is a useful research compound. Its molecular formula is C24H26N4O6 and its molecular weight is 466.494. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzimidazole derivatives have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The exact mode of action can vary depending on the specific derivative and its targets. For example, some benzimidazole derivatives can inhibit certain enzymes, interact with DNA, or block cellular signals .
Biochemical Pathways
The affected pathways can also vary widely. For instance, some benzimidazole derivatives might affect the synthesis of certain proteins, disrupt cell division, or interfere with metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzimidazole derivatives can depend on many factors, including the specific structure of the compound, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects can include changes in cell growth, alterations in gene expression, or cell death, among others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as kinases and proteases . The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of these enzymes, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can enhance binding affinity through hydrophobic interactions, making this compound a potent modulator of enzymatic activity.
Cellular Effects
The effects of this compound on various cell types are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the PI3K/Akt signaling pathway, leading to apoptosis. Furthermore, it can alter gene expression profiles by binding to transcription factors or DNA, thereby affecting the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is often facilitated by the benzimidazole ring, which can interact with key residues in the enzyme’s active site. Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. These interactions can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic flux.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under physiological conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. In vitro studies have demonstrated that prolonged exposure can lead to sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits minimal toxicity and can effectively modulate target enzymes and pathways . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with off-target proteins. Threshold effects have been observed, where a certain concentration is required to achieve therapeutic efficacy without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which hydroxylate the benzimidazole ring . This metabolic transformation can lead to the formation of active or inactive metabolites, which can further interact with various biomolecules. The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites such as ATP, NADH, and pyruvate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via organic cation transporters and distributed to various cellular compartments. It tends to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects. The distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus . In the cytoplasm, it can interact with cytosolic enzymes and signaling proteins, while in the nucleus, it can bind to DNA and transcription factors, influencing gene expression. The localization is directed by specific targeting signals and post-translational modifications, which ensure that the compound reaches its intended sites of action.
Properties
IUPAC Name |
N-[2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-oxoethyl]benzamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2.C2H2O4/c27-21(14-23-22(28)18-6-2-1-3-7-18)25-12-10-17(11-13-25)15-26-16-24-19-8-4-5-9-20(19)26;3-1(4)2(5)6/h1-9,16-17H,10-15H2,(H,23,28);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTVOQIBZHUVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CNC(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.